molecular formula C12H9ClFNO2S B2862307 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1110717-81-1

2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No. B2862307
CAS RN: 1110717-81-1
M. Wt: 285.72
InChI Key: GAPJSWQEDIJNSZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a thiazole ring (a type of heterocyclic compound) and a phenyl group (a functional group based on the benzene ring), which is substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various types of bonding and interactions. For instance, intramolecular weak hydrogen bond interactions can lead to the formation of pseudo ring structures, thus locking the molecular conformation and eliminating conformational flexibility .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, protodeboronation of alkyl boronic esters has been reported in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Pharmacology: Antiviral Agents

This compound has shown potential in the development of antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The thiazole and fluorophenyl groups present in the compound could potentially interact with viral proteins, disrupting their function.

Medicinal Chemistry: Pharmaceutical Intermediates

In medicinal chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structural features make it a valuable precursor in the synthesis of various pharmacologically active molecules, including those with potential anticancer or anti-inflammatory properties .

Biotechnology Research: HIV-1 Inhibitors

The compound’s derivatives have been explored for their role as HIV-1 inhibitors. Research indicates that modifications to the indole scaffold can lead to compounds with significant anti-HIV-1 activity, suggesting a promising area for further investigation using this compound .

Agricultural Science: Plant Hormone Analogues

The structural similarity of this compound to indole-3-acetic acid, a plant hormone, suggests its potential use in agricultural science. It could be used to synthesize analogues that modulate plant growth and development, offering a tool for crop yield improvement .

Environmental Studies: Degradation Studies

Compounds with chloro and fluoro groups, like this one, are often studied for their environmental impact, particularly their persistence and degradation in ecosystems. Understanding the environmental fate of such compounds is crucial for assessing their long-term effects on the environment .

Industrial Applications: Synthesis of Dyes and Pigments

The compound’s aromatic structure makes it a candidate for the synthesis of dyes and pigments. Its reactive sites allow for various substitutions, creating a range of colors and properties for industrial applications .

Chemical Synthesis: Building Blocks

The compound can act as a building block in chemical synthesis, particularly in constructing complex molecules through reactions like the Suzuki coupling. Its reactive sites enable the formation of carbon-carbon and carbon-heteroatom bonds, essential in organic synthesis .

Analytical Chemistry: Chiral Derivatizing Agents

In analytical chemistry, this compound could be used to create chiral derivatizing agents, aiding in the determination of the enantiomeric composition of chiral molecules. This is particularly useful in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy .

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For instance, some compounds with similar structures are used as pharmaceuticals and their mechanism of action often involves interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its specific properties. Some similar compounds are considered hazardous and may cause skin and eye irritation .

Future Directions

The future directions in the research and application of such compounds could involve the development of new synthesis methods, exploration of new biological activities, and the design of new drugs or materials .

properties

IUPAC Name

2-[2-[(2-chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-10-4-8(14)2-1-7(10)3-11-15-9(6-18-11)5-12(16)17/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPJSWQEDIJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

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